molecular formula C6H5BClFO3 B13727427 (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid

(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid

Cat. No.: B13727427
M. Wt: 190.37 g/mol
InChI Key: JBVQVSZAMAAGIM-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. It is a white or slightly yellow crystalline solid that is soluble in various organic solvents such as dimethyl sulfoxide and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid typically involves the reaction of 4-chloro-3-fluoro-5-hydroxyphenylboronic acid with boron reagents. One common method is the reaction of quinone with boron reagents like dimethylphenylboronic acid or dimethylphenylboronic acid . Another approach involves the reaction of phenylboronic acid with chlorofluorophenol under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to facilitate the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and palladium catalysts are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenylboronic acids.

Scientific Research Applications

(4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various metal ions. This property makes it an effective ligand in metal-catalyzed reactions. The boronic acid group interacts with metal centers, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The presence of chlorine, fluorine, and hydroxyl groups enhances its reactivity and specificity in these reactions.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Comparison: (4-Chloro-3-fluoro-5-hydroxyphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a broader range of applications in both organic synthesis and industrial processes .

Properties

Molecular Formula

C6H5BClFO3

Molecular Weight

190.37 g/mol

IUPAC Name

(4-chloro-3-fluoro-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BClFO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10-12H

InChI Key

JBVQVSZAMAAGIM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)Cl)O)(O)O

Origin of Product

United States

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